molecular formula C23H21FN2O3S B2420542 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide CAS No. 1005302-33-9

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide

Cat. No.: B2420542
CAS No.: 1005302-33-9
M. Wt: 424.49
InChI Key: MZYRYBSZDUGJEI-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-4-2-5-18(14-16)23(27)25-20-10-7-17-6-3-13-26(22(17)15-20)30(28,29)21-11-8-19(24)9-12-21/h2,4-5,7-12,14-15H,3,6,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYRYBSZDUGJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its ability to interact with biological targets. The presence of the fluorobenzenesulfonyl group enhances its pharmacological properties by potentially improving solubility and bioavailability.

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that compounds similar to N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide exhibit notable antimicrobial properties. For instance, derivatives of tetrahydroquinoline have been shown to possess significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Potential
    • Research has suggested that this compound may have anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
  • Neuroprotective Effects
    • Compounds with a similar structure have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityCompounds structurally similar to this compound demonstrated effective inhibition against Mycobacterium smegmatis with minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml .
Investigation of Anticancer PropertiesA study highlighted the potential of tetrahydroquinoline derivatives in cancer therapy, showing significant cytotoxicity against various cancer cell lines .
Neuroprotection ResearchResearch indicated that tetrahydroquinoline derivatives could protect neuronal cells from oxidative damage, suggesting a therapeutic role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and sulfonyl-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a series of chemical reactions involving tetrahydroquinoline derivatives and sulfonylation processes. The synthetic pathway typically involves the reaction of 4-fluorobenzenesulfonyl chloride with appropriate amines and subsequent modifications to introduce the tetrahydroquinoline moiety.

The primary biological activities of this compound are linked to its interaction with various biological targets, including enzymes and receptors. It has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Inhibition Studies

A study conducted on similar compounds revealed that derivatives of tetrahydroquinoline exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies utilized Ellman’s spectrophotometric method to determine IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. The findings suggested that modifications in the structure greatly influence the inhibitory potency.

CompoundIC50 (µM)Selectivity (AChE/BChE)
4a0.52.0
4d0.33.5
Target CompoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of a fluorine atom in the benzene ring enhances the lipophilicity and binding affinity for the target enzymes. The sulfonyl group also plays a crucial role in stabilizing the interaction with active sites of enzymes.

Key Findings from SAR Studies

  • Fluorination : The introduction of fluorine increases enzyme inhibition potency.
  • Sulfonamide Group : Essential for maintaining interaction with the target site.
  • Tetrahydroquinoline Core : Provides structural integrity and influences pharmacokinetics.

Case Studies

Several studies have highlighted the biological significance of compounds with similar structures:

  • Cholinesterase Inhibition : Research demonstrated that compounds derived from tetrahydroquinoline effectively inhibited AChE and BChE, showing potential for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, particularly against glioblastoma cells. The fluorinated analogs were shown to inhibit glycolysis effectively, suggesting a potential therapeutic application in cancer treatment .
  • Neuroprotective Effects : Compounds exhibiting cholinesterase inhibition also demonstrated neuroprotective effects in animal models, indicating their potential use in neurodegenerative diseases .

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